1-Amino-pyrimidine-2,4,6-trione 1-Amino-pyrimidine-2,4,6-trione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16253025
InChI: InChI=1S/C4H5N3O3/c5-7-3(9)1-2(8)6-4(7)10/h1,5H2,(H,6,8,10)
SMILES:
Molecular Formula: C4H5N3O3
Molecular Weight: 143.10 g/mol

1-Amino-pyrimidine-2,4,6-trione

CAS No.:

Cat. No.: VC16253025

Molecular Formula: C4H5N3O3

Molecular Weight: 143.10 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-pyrimidine-2,4,6-trione -

Specification

Molecular Formula C4H5N3O3
Molecular Weight 143.10 g/mol
IUPAC Name 1-amino-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C4H5N3O3/c5-7-3(9)1-2(8)6-4(7)10/h1,5H2,(H,6,8,10)
Standard InChI Key BBFYCVVJYIJGIJ-UHFFFAOYSA-N
Canonical SMILES C1C(=O)NC(=O)N(C1=O)N

Introduction

Structural and Chemical Characteristics

Comparative analysis with 6-amino-1-ethyl-pyrimidine-2,4-dione (CAS 41862-09-3) highlights the impact of additional keto groups. The latter compound, a dione with an ethyl and amino group, exhibits a molecular weight of 155.15 g/mol and a molecular formula of C₆H₉N₃O₂ . In contrast, 1-amino-pyrimidine-2,4,6-trione’s additional keto group likely increases its polarity and stability, factors that influence its pharmacokinetic profile.

Synthetic Methodologies

Three-Component Reactions in Aqueous Media

A scalable synthesis route for pyrimidine triones involves three-component reactions in aqueous media. For example, Shi et al. demonstrated that aromatic aldehydes, 6-aminopyrimidine-2,4-dione, and Meldrum’s acid react in water with triethylbenzylammonium chloride to yield 5-benzylidenepyrimidine-2,4,6-triones . This method, which avoids organic solvents, could be adapted for 1-amino-pyrimidine-2,4,6-trione by substituting the amine source. The reaction’s regioselectivity depends on the aldehyde’s substituents, suggesting that electron-donating groups might favor cyclization at position 1 .

Schiff Base Condensation

Schiff base reactions, as described in studies on barbituric acid derivatives, offer another synthetic avenue. For instance, condensation of amines with carbonyl compounds can yield imine-linked pyrimidine triones . Applying this strategy, 1-amino-pyrimidine-2,4,6-trione might be synthesized via the reaction of a pyrimidine trione precursor with ammonia or a protected amine under acidic conditions.

Pharmacological Properties

Calcium Channel Modulation

Pyrimidine triones exhibit notable activity on voltage-gated L-type calcium channels (LTCCs). Research on Cp8, a 3-cyclopentylpyrimidine-2,4,6-trione derivative, revealed that it enhances inward Ca²⁺ currents in Cav1.2 and Cav1.3 channels by slowing activation and inactivation kinetics . Although Cp8 lacks an amino group, its trione scaffold is critical for binding to LTCCs. Introducing an amino moiety at position 1 could modulate this interaction, potentially altering selectivity or efficacy.

Antibacterial Activity

Barbituric acid derivatives, structurally related to 1-amino-pyrimidine-2,4,6-trione, demonstrate antibacterial properties. For example, Schiff base derivatives of barbituric acid show inhibitory effects against Pseudomonas aeruginosa and Staphylococcus aureus . The amino group in 1-amino-pyrimidine-2,4,6-trione may enhance these effects by improving membrane permeability or targeting bacterial enzymes.

Applications in Drug Development

The dual functionality of the amino and trione groups makes this compound a versatile scaffold for drug design. Potential applications include:

  • Neuroprotective Agents: Given the role of Cav1.3 channels in Parkinson’s disease, amino-trione derivatives could be optimized for selective channel modulation .

  • Antimicrobials: Structural parallels to bioactive barbiturates suggest potential in combating antibiotic-resistant pathogens .

  • Anticancer Therapeutics: The electron-deficient trione core may intercalate DNA or inhibit topoisomerases, mechanisms observed in other pyrimidine derivatives .

Comparative Analysis of Pyrimidine Derivatives

CompoundStructure TypeKey FeaturesBiological Activity
Barbituric AcidTrioneSedative properties; lacks amino groupsCNS depression
6-Amino-1-ethyl-dioneDioneEthyl and amino substituents; lower molecular weightBuilding block for synthesis
Cp8Trione derivativeCyclopentyl and chlorophenethyl groups; Ca²⁺ channel activationNeuroprotective potential
1-Amino-trione (Target)Trione with aminoEnhanced polarity and reactivity; untapped pharmacological potentialHypothesized antimicrobial/neuro

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